2-(3-Piperidyl)ethanol hydrochloride
Overview
Description
2-(3-Piperidyl)ethanol Hydrochloride is a chemical compound with the molecular formula C7H16ClNO . It is a solid substance .
Synthesis Analysis
Piperidine derivatives, such as 2-(3-Piperidyl)ethanol Hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-(3-Piperidyl)ethanol Hydrochloride consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are complex and varied. They include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
2-(3-Piperidyl)ethanol Hydrochloride is a solid substance . It has a molecular weight of 165.66 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Ethanol-based Chemical Reactions and Compounds
Ethanol and its derivatives, including compounds similar to 2-(3-Piperidyl)ethanol hydrochloride, play a crucial role in chemical synthesis and analysis. For example, ethanol is used in the reforming process for hydrogen production, with Rh and Ni catalysts being particularly effective. This process highlights the importance of ethanol and its derivatives in renewable energy research and applications (Ni, M., Leung, D., & Leung, M., 2007)[https://consensus.app/papers/review-reforming-hydrogen-production-ni/776ce0e623ad5a699aed07d3d6735b33/?utm_source=chatgpt].
Biochemical and Pharmacological Research
Compounds structurally related to 2-(3-Piperidyl)ethanol hydrochloride, such as ethanol derivatives, are studied for their interactions with biological systems. For instance, the effects of ethanol on ligand-gated ion channels, including GABA-A and nicotinic acetylcholine receptors, are extensively researched to understand ethanol's pharmacological and toxicological actions (Dopico, A., & Lovinger, D., 2009)[https://consensus.app/papers/acute-alcohol-action-desensitization-ligandgated-dopico/f19279df8e745d49b3369eb4c5134201/?utm_source=chatgpt].
Ethanol Precipitation in Traditional Chinese Medicine
Ethanol precipitation is a common technique in purifying Chinese medicine concentrates, which may be relevant to the purification processes involving 2-(3-Piperidyl)ethanol hydrochloride. Research in this area focuses on understanding the mechanisms, effects on product quality, and optimization of the ethanol precipitation process (Tai, Y., Shen, J., Luo, Y., Qu, H., & Gong, X., 2020)[https://consensus.app/papers/research-progress-ethanol-precipitation-process-tai/cfa5f6c25686576f9f9d4a6cba7cf941/?utm_source=chatgpt].
Potential Applications in Material Science
The interaction of ethanol and its derivatives with materials, including their role in modifying material properties or in the synthesis of new materials, could be relevant to the applications of 2-(3-Piperidyl)ethanol hydrochloride. For example, ethanol is used in the hydrolysis of lignocellulosic materials for ethanol production, a process that could potentially involve derivatives like 2-(3-Piperidyl)ethanol hydrochloride in future applications (Sun, Y., & Cheng, J., 2002)[https://consensus.app/papers/hydrolysis-materials-ethanol-production-review-sun/2b5fcbd72b84595e997f798431146f09/?utm_source=chatgpt].
Safety And Hazards
The safety information for 2-(3-Piperidyl)ethanol Hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.
properties
IUPAC Name |
2-piperidin-3-ylethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-5-3-7-2-1-4-8-6-7;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWLRMLPKPPHRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679091 | |
Record name | 2-(Piperidin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidyl)ethanol hydrochloride | |
CAS RN |
16780-04-4 | |
Record name | 2-(Piperidin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-3-yl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.